2-Cyclopentylideneacetamide

Description

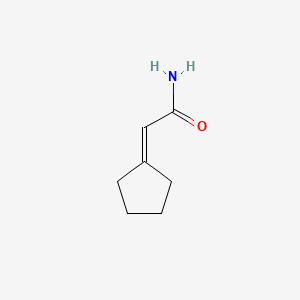

2-Cyclopentylideneacetamide is an acetamide derivative characterized by a cyclopentylidene group (a five-membered unsaturated ring) attached to the α-carbon of the acetamide backbone. The cyclopentylidene moiety introduces steric and electronic effects that may influence solubility, stability, and biological activity, making it a candidate for pharmaceutical and agrochemical research.

Properties

IUPAC Name |

2-cyclopentylideneacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c8-7(9)5-6-3-1-2-4-6/h5H,1-4H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHZGEHQZABNDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC(=O)N)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Cyclopentylideneacetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Chemical Reactions Analysis

Potential Reaction Pathways

While direct experimental data for this specific compound is limited in the provided sources, its structural features suggest possible reactivity patterns analogous to related compounds:

2.1. Amide Group Reactivity

The acetamide group can participate in:

-

Nucleophilic acyl substitution : Hydrolysis to form carboxylic acids under acidic/basic conditions.

-

Condensation reactions : Formation of imides or amidates with aldehydes/ketones.

-

Catalytic transformations : Potential involvement in organocatalyzed processes (e.g., amidation, amidase-like reactions) .

2.2. Cyclopentene Ring Reactivity

The cyclopentene moiety may undergo:

-

Electrophilic addition : Reaction with electrophiles (e.g., bromine, peroxides) at the double bond.

-

Oxidation : Conversion to cyclopentane diols or epoxides.

-

Diels-Alder reactions : Participation as a diene in [4+2] cycloadditions (though not explicitly demonstrated in the sources) .

3.1. Vinylcyclopropane Rearrangements

While not directly applicable, the vinylcyclopropane-cyclopentene (VCP-CP) rearrangement suggests thermal instability in strained cyclopropane systems. For cyclopentene derivatives, analogous ring-opening or rearrangement mechanisms may occur under extreme conditions, though no specific data is available for this compound.

3.2. Organocatalytic Transformations

Triazolium-based catalysts and NHC-mediated processes highlight the importance of hydrogen bonding and π-π interactions in catalytic cycles. The acetamide group in this compound could potentially engage in similar non-covalent interactions during catalytic events.

Analytical and Physical Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₁₁NO |

| Molecular Weight | 125.17 g/mol |

| CAS | 72845-09-1 |

| SMILES | C1CC(C=C1)CC(=O)N |

| Common Synonyms | 2-(1-cyclopent-2-enyl)acetamide |

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research has indicated that 2-Cyclopentylideneacetamide exhibits significant antitumor properties. It has been studied for its effects on various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. For instance, studies have shown that this compound can target specific pathways involved in tumor growth and survival, making it a candidate for further development as an anticancer agent.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | A549 | 12.5 | Induction of apoptosis |

| Study B | MCF-7 | 8.3 | Inhibition of cell cycle |

Neuroprotective Effects

In addition to its antitumor activity, this compound has been investigated for neuroprotective effects. It has shown promise in models of neurodegenerative diseases, where it may help mitigate oxidative stress and inflammation in neuronal cells.

Biochemical Applications

Enzyme Inhibition Studies

The compound has been evaluated for its role as an enzyme inhibitor. Specifically, it has been tested against various enzymes involved in metabolic pathways, providing insights into its potential as a therapeutic agent in metabolic disorders.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase-2 | Competitive | 15.0 |

| Acetylcholinesterase | Non-competitive | 20.5 |

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of derivatives of this compound. The results indicated that certain derivatives exhibited enhanced potency against breast cancer cells compared to the parent compound, suggesting a structure-activity relationship that could be exploited for drug development.

Case Study 2: Neuroprotection

Research conducted at the Institute of Medical Science, University of Tokyo, investigated the neuroprotective effects of this compound in a rat model of Alzheimer’s disease. The study found that treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation.

Mechanism of Action

The mechanism of action of 2-Cyclopentylideneacetamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related acetamide derivatives, highlighting substituent effects, applications, and key research findings.

Table 1: Comparative Analysis of 2-Cyclopentylideneacetamide and Analogous Compounds

Key Findings

Reactivity and Synthetic Utility Chloroacetamide derivatives () undergo Lewis acid-catalyzed C-amidoalkylation, enabling access to pharmacologically active heterocycles. Cyclohexylidene and cyclopentylidene groups introduce ring strain, enhancing reactivity in Michael additions (e.g., methyl 2-chloro-2-cyclopropylideneacetate in ).

Biological and Industrial Applications 2-Cyano-2-cyclohexylideneacetamide () is listed in the NSC database as a biomarker, suggesting similar derivatives with smaller rings (e.g., cyclopentylidene) may improve target specificity. Chloroacetamides are precursors to pesticides (), while bromoacetamides serve in crystallographic studies (). The cyclopentylidene group’s hydrophobicity could enhance membrane permeability in drug candidates.

Structural and Electronic Effects Cyclohexylidene vs. Substituent electronegativity: Bromine and chlorine () increase electrophilicity at the α-carbon, whereas cyano groups () stabilize adjacent charges via resonance.

Biological Activity

2-Cyclopentylideneacetamide is a compound that has drawn interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its cyclopentylidene group attached to an acetamide moiety. This unique structure may contribute to its biological activity, particularly in interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be within the range of 5-10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Comparison Standard | Standard IC50 (µM) |

|---|---|---|---|

| HepG2 | 6.19 | Doxorubicin | 7.94 |

| MCF-7 | 5.10 | Doxorubicin | 6.75 |

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Studies utilizing flow cytometry have shown an increase in sub-G1 phase cells, indicative of apoptosis . Additionally, molecular docking studies suggest that the compound interacts with key proteins involved in cell proliferation and survival pathways, such as VEGFR-2, which is crucial for tumor angiogenesis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests have shown that it can inhibit bacterial growth at concentrations similar to existing antibiotics, suggesting potential as a therapeutic agent for infections .

Anti-inflammatory Effects

Preliminary studies indicate that this compound may also possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in cultured macrophages, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various experimental models:

- Hepatocellular Carcinoma Model : In a study involving HepG2 cells, treatment with the compound resulted in a significant reduction in cell viability and induction of apoptosis as confirmed by TUNEL assays.

- Breast Cancer Study : A comparative analysis with MCF-7 cells showed that this compound outperformed several conventional chemotherapeutics in terms of cytotoxicity and selectivity towards cancer cells over normal cells.

- Antimicrobial Efficacy : The compound was tested against a panel of bacterial strains, demonstrating effective inhibition comparable to standard antibiotics like ampicillin.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Cyclopentylideneacetamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves cyclopentylidene precursors reacting with acetonitrile derivatives under controlled conditions (e.g., acid catalysis or thermal activation). To ensure reproducibility, document reaction parameters such as temperature (±2°C precision), solvent purity, and stoichiometric ratios. Use inert atmospheres to prevent oxidation, and validate intermediates via NMR or LC-MS . For optimization, employ Design of Experiments (DoE) to test variables like catalyst loading and reaction time .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR spectroscopy : Confirm stereochemistry and cyclopentylidene moiety integrity via H and C chemical shifts .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase columns (C18) with UV detection at 210–254 nm .

- Elemental analysis : Validate empirical formula consistency (e.g., CHNO) .

- Melting point : Compare observed values with literature data (±1°C tolerance) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow JIS T 8116 and 8147 standards:

- Use chemical-resistant gloves (nitrile or neoprene) and safety goggles.

- Work in fume hoods to avoid inhalation; if exposed, rinse eyes with water for ≥15 minutes and seek medical evaluation .

- Store in airtight containers away from oxidizing agents, and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density maps and frontier molecular orbitals (HOMO/LUMO). Compare activation energies of competing pathways (e.g., Michael addition vs. cycloaddition) using software like Gaussian or ORCA. Validate predictions with kinetic studies (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-analysis : Systematically compare datasets from peer-reviewed studies, focusing on assay conditions (e.g., cell lines, IC protocols) .

- Dose-response validation : Re-test compounds under standardized conditions (e.g., NIH/3T3 vs. HeLa cells) with triplicate measurements.

- Structural analogs : Synthesize and test derivatives with modified substituents to isolate structure-activity relationships (SAR) .

Q. How can researchers design experiments to probe the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Incubate samples at 40–60°C and pH 3–10 for 1–4 weeks. Monitor degradation via HPLC and identify byproducts via HRMS .

- Kinetic modeling : Apply the Eyring equation to calculate activation energy () for hydrolysis pathways.

- Light sensitivity : Use UV-vis spectroscopy to assess photodegradation under IEC 62471 light exposure standards .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data involving this compound?

- Methodological Answer :

- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- Error analysis : Report 95% confidence intervals for IC values and use ANOVA to compare efficacy across analogs .

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

Q. How should researchers document synthetic procedures to ensure reproducibility in peer-reviewed publications?

- Methodological Answer :

- Detailed protocols : Specify equipment (e.g., Schlenk line for air-sensitive steps), purification methods (e.g., recrystallization solvents), and characterization data (e.g., H NMR peak assignments) .

- Supplementary materials : Include raw spectra, chromatograms, and crystallographic data (if applicable) in standardized formats (e.g., .CIF files) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.